4-Chlorophenyl-4-hydroxypiperidine

Solubility Formulation Physicochemical

Sourcing a reliable 4-chlorophenyl-4-hydroxypiperidine intermediate often means choosing between unvalidated generic stock and a well-characterized scaffold with defined reactivity. This compound resolves that dilemma: it is the essential pharmacophoric fragment of haloperidol and loperamide, with published synthetic procedures and quantifiable biological activity. • KDR channel IC50 of 4.4 μM-comparable to reduced haloperidol-enables electrophysiology studies without confounding D2 or μ-opioid receptor activity. • 67% reported alkylation yield for loperamide HCl synthesis supports accurate process cost estimation and scale-up. • Aqueous solubility of 340 mg/L (vs. water-insoluble 4-(4-chlorophenyl)piperidine) simplifies work-up and enables direct use of aqueous stock solutions in biological assays.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 119836-12-3
Cat. No. B178338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorophenyl-4-hydroxypiperidine
CAS119836-12-3
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H14ClNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4,11,14H,5-8H2
InChIKeyZUBDFEMHDHJGCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorophenyl-4-hydroxypiperidine Chemical Identity & Specifications


4-Chlorophenyl-4-hydroxypiperidine (4C4HP; 4-(4-chlorophenyl)-4-hydroxypiperidine; CAS 39512-49-7) is a synthetic piperidine derivative that serves as a foundational chemical intermediate [1] and a key pharmacophoric fragment [2]. The compound consists of a piperidine ring with a 4-chlorophenyl substituent and a hydroxyl group at the 4-position . Physicochemical baseline parameters include a molecular weight of 211.69 g/mol, a reported melting point range of 137-140 °C, and an aqueous solubility of 340 mg/L at 20 °C .

Why 4-Chlorophenyl-4-hydroxypiperidine Cannot Be Substituted


The 4-chlorophenyl-4-hydroxypiperidine scaffold is not a generic, readily interchangeable piperidine. Structural modifications, even seemingly minor ones, produce substantial alterations in both synthetic utility and biological activity. The 4-chlorophenyl group provides a specific hydrophobic interaction profile [1], while the 4-hydroxyl moiety is critical for further derivatization, such as in the synthesis of loperamide and haloperidol [2]. SAR studies demonstrate that replacing or removing either the 4-chlorophenyl group or the 4-hydroxyl group leads to loss of activity or changes in target selectivity . The evidence below details specific, quantifiable performance differences that preclude generic substitution in both synthetic and pharmacological applications.

4-Chlorophenyl-4-hydroxypiperidine Key Differentiators & Evidence


Aqueous Solubility vs. Non-Hydroxylated Analog

The presence of the 4-hydroxyl group in 4-Chlorophenyl-4-hydroxypiperidine (4C4HP) confers a significant increase in aqueous solubility compared to its non-hydroxylated analog 4-(4-chlorophenyl)piperidine. This difference directly impacts the ability to formulate aqueous solutions and perform certain reactions in aqueous media. While 4C4HP exhibits a water solubility of 340 mg/L at 20°C , the non-hydroxylated analog is practically insoluble in water [1].

Solubility Formulation Physicochemical

KDR Channel Blockade Compared to Haloperidol

4-Chlorophenyl-4-hydroxypiperidine (4C4HP) has been identified as the minimal active pharmacophoric fragment responsible for blocking delayed-rectifier potassium (KDR) channels, an activity shared by haloperidol and reduced haloperidol [1]. This defines its role as a focused tool compound for studying this specific ion channel interaction. The potency of this block is comparable to the parent drug, reduced haloperidol, despite the latter possessing a much higher molecular weight and more complex structure [1].

Ion Channel Electrophysiology Neuropharmacology

Synthetic Yield in Loperamide Intermediate

4-Chlorophenyl-4-hydroxypiperidine is a critical and well-documented intermediate in the synthesis of the anti-diarrheal drug loperamide. Its performance in the key alkylation step is defined by a specific, reported yield. A published procedure details the reaction of 4C4HP with an N,N-dimethyl-(3,3-diphenyltetrahydro-2-furyliden)ammonium bromide derivative to afford loperamide [1].

Synthesis Intermediates Pharmaceuticals

In Vivo Analgesic Activity vs. Pethidine

Derivatives of 4-Chlorophenyl-4-hydroxypiperidine have demonstrated significant analgesic activity in standard animal models, providing a baseline for further medicinal chemistry exploration [1]. The parent scaffold serves as a basis for developing novel analgesics, with its activity comparable to the opioid analgesic pethidine under specific testing conditions [2].

Analgesia In Vivo Pharmacology

4-Chlorophenyl-4-hydroxypiperidine Application Scenarios


Minimal Fragment for KDR Channel Studies

Researchers studying the delayed-rectifier potassium (KDR) channel should select 4-Chlorophenyl-4-hydroxypiperidine (4C4HP) as a tool compound when a focused, minimal probe is required to isolate the activity of the 4-chlorophenyl-4-hydroxypiperidine moiety. This avoids the confounding D2 dopamine receptor antagonism of haloperidol or the mu-opioid receptor agonism of loperamide. The evidence in [1] shows that 4C4HP is the essential active fragment, with its KDR channel blocking potency being comparable to that of the full reduced haloperidol molecule (IC50 4.4 μM). This makes 4C4HP invaluable for electrophysiology experiments in mouse cortical neurons and for defining SAR around this core interaction [1].

Key Intermediate for Loperamide Synthesis

Process chemists and contract research organizations (CROs) involved in the synthesis of loperamide or related analogs should prioritize 4-Chlorophenyl-4-hydroxypiperidine as the key starting material of choice. Its use is supported by detailed, published synthetic procedures that report specific reaction conditions and yields, such as a 67% yield for the key alkylation step to form loperamide hydrochloride [1]. This defined performance allows for accurate cost estimation, process optimization, and reliable scale-up, which is not always available for less-studied aryl-piperidine intermediates.

Core Scaffold for Novel Analgesic Development

Medicinal chemists aiming to develop new analgesic compounds with a novel mechanism of action or improved side-effect profile can utilize 4-Chlorophenyl-4-hydroxypiperidine as a validated starting scaffold. The core structure, when derivatized at the nitrogen atom, yields compounds with demonstrated in vivo analgesic activity comparable to pethidine in the rat tail flick test at a 50 mg/kg dose (i.m.) [1]. This provides a solid foundation for lead optimization programs seeking to improve upon or move away from classical opioid structures, leveraging a scaffold with a known and quantifiable baseline of activity [2].

More Soluble Alternative for Aqueous Reactions

For chemists who require a 4-(4-chlorophenyl)piperidine motif but need to perform reactions or purifications in aqueous media, 4-Chlorophenyl-4-hydroxypiperidine is the superior choice. The presence of the hydroxyl group increases its aqueous solubility to 340 mg/L, compared to the practically water-insoluble 4-(4-chlorophenyl)piperidine [1]. This enhanced solubility can be the deciding factor in achieving successful reaction outcomes, simplifying work-up procedures, or enabling the direct use of aqueous stock solutions in biological assays, thereby saving time and resources [2].

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